molecular formula C14H19ClN4O2 B12753590 1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine CAS No. 80712-15-8

1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine

Cat. No.: B12753590
CAS No.: 80712-15-8
M. Wt: 310.78 g/mol
InChI Key: FTGMMLMFHUBVSX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,4-dimethylallophanoyl group and a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,4-dimethylallophanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to receptors or enzymes, leading to changes in cellular function and activity.

Comparison with Similar Compounds

1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(2,4-Dimethylphenyl)-4-(4-chlorophenyl)piperazine
  • 1-(2,4-Dimethylbenzoyl)-4-(4-chlorophenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities

Properties

CAS No.

80712-15-8

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide

InChI

InChI=1S/C14H19ClN4O2/c1-16-13(20)17(2)14(21)19-9-7-18(8-10-19)12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3,(H,16,20)

InChI Key

FTGMMLMFHUBVSX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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